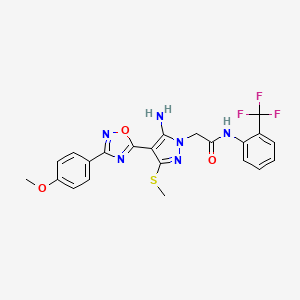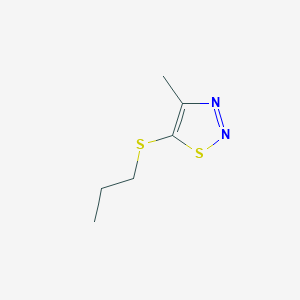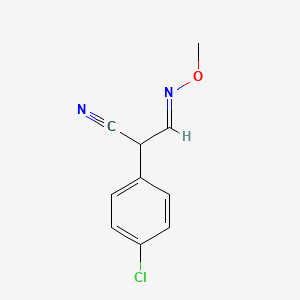
N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide, also known as BTCP, is a chemical compound that belongs to the piperidine class of compounds. It has been of interest to the scientific community due to its potential application in the treatment of various neurological and psychiatric disorders.
作用機序
N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide acts as a selective dopamine reuptake inhibitor (DRI) and a sigma receptor agonist. It increases the levels of dopamine in the brain, which leads to an increase in the release of endogenous opioids. This mechanism of action is responsible for its analgesic and antinociceptive effects.
Biochemical and Physiological Effects
This compound has been shown to produce analgesia and antinociception in animal models of pain. It also produces a reduction in locomotor activity and anxiolytic effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
実験室実験の利点と制限
N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide has several advantages for use in lab experiments. It is a highly potent and selective DRI, which makes it useful for investigating the role of dopamine in various physiological and pathological conditions. It also has a relatively long half-life, which allows for sustained effects in animal models. However, this compound has been shown to produce some adverse effects such as sedation, ataxia, and respiratory depression, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide. One area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to investigate its potential clinical application. Another area of interest is its potential use in the treatment of neuropathic pain. It has been shown to produce analgesia in animal models of neuropathic pain, and further research is needed to investigate its mechanism of action and potential clinical application.
Conclusion
In conclusion, this compound is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action as a selective DRI and sigma receptor agonist has been studied extensively, and it has been shown to produce analgesia, antinociception, anxiolytic, and antidepressant effects. While it has some limitations for use in lab experiments, its potential clinical applications in the treatment of addiction and neuropathic pain warrant further investigation.
合成法
The synthesis of N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide involves the reaction of 1-benzylpiperidin-3-amine with 2-chloro-N-(pyridin-4-ylmethyl)propanamide in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the compound is then verified using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
N-(1-Benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to exhibit potent analgesic and antinociceptive effects in animal models of pain. It has also been investigated for its potential use in the treatment of depression, anxiety, and addiction.
特性
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-2-chloro-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-17(22)21(26)25(15-19-9-11-23-12-10-19)20-8-5-13-24(16-20)14-18-6-3-2-4-7-18/h2-4,6-7,9-12,17,20H,5,8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDJNKQTMHRICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=NC=C1)C2CCCN(C2)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-[(2-methyl-5-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2976673.png)

![benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2976675.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2976676.png)

![[(2S)-1-propylpyrrolidin-2-yl]methanamine](/img/structure/B2976680.png)
![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B2976681.png)

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2976684.png)
![N-(3,4-dichlorophenyl)[1-(2-furylmethyl)-4-hydroxy-6-methyl-2-oxo(3-hydropyrid yl)]carboxamide](/img/structure/B2976692.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2976693.png)



